molecular formula C14H12ClN3S B7729872 2-Chlorobenzaldehyde N-phenylthiosemicarbazone CAS No. 20158-14-9

2-Chlorobenzaldehyde N-phenylthiosemicarbazone

Cat. No.: B7729872
CAS No.: 20158-14-9
M. Wt: 289.8 g/mol
InChI Key: RZHZSGICBDFBBE-MHWRWJLKSA-N
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Description

2-Chlorobenzaldehyde N-phenylthiosemicarbazone is a chemical compound with the molecular formula C14H12ClN3S.

Preparation Methods

The synthesis of 2-Chlorobenzaldehyde N-phenylthiosemicarbazone typically involves the reaction of 2-chlorobenzaldehyde with N-phenylthiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from ethanol .

Chemical Reactions Analysis

2-Chlorobenzaldehyde N-phenylthiosemicarbazone undergoes various chemical reactions, including:

Scientific Research Applications

2-Chlorobenzaldehyde N-phenylthiosemicarbazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chlorobenzaldehyde N-phenylthiosemicarbazone involves its interaction with biological molecules such as enzymes and DNA. It can form complexes with metal ions, which enhances its biological activity. The compound has been shown to inhibit enzymes like cathepsin B, which is involved in cancer cell proliferation. It also binds to DNA, interfering with its replication and transcription processes .

Comparison with Similar Compounds

2-Chlorobenzaldehyde N-phenylthiosemicarbazone can be compared with other thiosemicarbazone derivatives such as:

Biological Activity

2-Chlorobenzaldehyde N-phenylthiosemicarbazone (C14H12ClN3S) is a thiosemicarbazone derivative that exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and various biological activities, supported by data tables and case studies.

Synthesis

The compound is synthesized through the reaction of 2-chlorobenzaldehyde with N-phenylthiosemicarbazide in an ethanol solution under reflux conditions. The synthesis process typically involves:

  • Reagents :
    • 2-Chlorobenzaldehyde
    • N-Phenylthiosemicarbazide
    • Ethanol (solvent)
  • Procedure :
    • Mix the reagents in ethanol.
    • Heat the mixture under reflux.
    • Purify the resultant product through recrystallization.

The biological activity of this compound is attributed to its ability to interact with various biological molecules, including enzymes and DNA. Key mechanisms include:

  • Enzyme Inhibition : It has been shown to inhibit cathepsin B, an enzyme involved in cancer cell proliferation, thereby exhibiting potential anticancer properties.
  • DNA Interaction : The compound can bind to DNA, disrupting replication and transcription processes.
  • Metal Ion Complexation : It forms complexes with metal ions, which enhances its biological activity.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against a range of pathogens. A study demonstrated its efficacy against bacteria and fungi, suggesting its potential as an antimicrobial agent in clinical applications.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines. For instance, it was found to promote cell death in K562 leukemia cells through mitochondrial dysfunction and depletion of cellular thiols .

Cell Line IC50 (µM) Mechanism
K562~10Induction of apoptosis
HepG2Not effectiveSelective toxicity in leukemic cells

Case Studies

  • Study on K562 Cells : A series of thiosemicarbazones were evaluated for their ability to induce apoptosis. The results indicated that this compound exhibited a bell-shaped dose-response curve, highlighting its capacity to switch from apoptosis to necrosis at higher concentrations .
  • Thiosemicarbazone Derivatives : Comparative studies with other thiosemicarbazone derivatives showed that variations in substituents significantly affect biological activity. For example, the presence of chlorine at the ortho position enhances reactivity compared to other derivatives lacking this substituent .

Properties

IUPAC Name

1-[(E)-(2-chlorophenyl)methylideneamino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3S/c15-13-9-5-4-6-11(13)10-16-18-14(19)17-12-7-2-1-3-8-12/h1-10H,(H2,17,18,19)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHZSGICBDFBBE-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NN=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20158-14-9, 1452841-52-9
Record name 2-Chlorobenzaldehyde N-phenylthiosemicarbazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020158149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC213880
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=213880
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-[(2-chlorophenyl)methylideneamino]-1-phenylthiourea
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MXV9AKQ63G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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